

# Natural sources and origin of Rutin hydrate

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## Compound of Interest

Compound Name: *Rutin hydrate*

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An In-depth Technical Guide to the Natural Sources and Origin of **Rutin Hydrate**

For: Researchers, Scientists, and Drug Development Professionals

## Abstract

Rutin (quercetin-3-O-rutinoside), a flavonoid glycoside also known as rutoside or Vitamin P, is a significant secondary metabolite ubiquitously found in the plant kingdom.<sup>[1]</sup> Its well-documented antioxidant, anti-inflammatory, neuroprotective, and vasoprotective properties make it a compound of high interest for pharmaceutical and nutraceutical development.<sup>[2][3][4]</sup> This guide provides a comprehensive overview of the primary natural sources of **rutin hydrate**, details its biosynthetic origin via the phenylpropanoid pathway, outlines standardized protocols for its extraction and quantification, and explores its mechanism of action on key inflammatory signaling pathways.

## Natural Sources of Rutin Hydrate

Rutin is widely distributed across numerous plant families, with particularly high concentrations found in specific plant parts such as flower buds, leaves, and fruits.<sup>[5]</sup> Commercial extraction primarily focuses on sources with high yields to ensure economic viability.

## High-Content and Commercial Sources

The most significant sources for industrial rutin production include the flower buds of *Sophora japonica* (Japanese Pagoda Tree) and the leaves of certain *Eucalyptus* species, which contain

exceptionally high concentrations of the flavonoid. Tartary buckwheat is another prominent source, valued for its high rutin content in both seeds and sprouts.

## Common Dietary Sources

While not used for commercial extraction, many common fruits, vegetables, and beverages contribute to dietary rutin intake. Notable sources include citrus fruits (especially the peels), apples, asparagus, olives, and teas such as green tea and moringa tea.

## Data Presentation: Rutin Content in Various Plant Sources

The following table summarizes the quantitative rutin content from a range of natural sources, compiled from various analytical studies.

Plant Species	Plant Part	Rutin Content	Reference
Sophora japonica	Flower Buds	16 - 23% (dry weight)	
Sophora japonica	Flowers	194.17 ± 2.31 mg/g	
Eucalyptus macrorhyncha	Leaves	up to 24% (dry weight)	
Uncaria elliptica	-	20% (dry weight)	
Viola tricolor	-	up to 21.2% (dry weight)	
Fagopyrum tartaricum (Tartary Buckwheat)	Seeds	0.8 - 1.7% (dry weight)	
Fagopyrum tartaricum (Tartary Buckwheat)	Sprouts	up to 54 g/kg	
Sophora secundiflora	Seeds	8.4% (dry weight)	
Mangifera indica (Mango)	Leaves	5.2% (dry weight)	
Ficus carica (Fig)	Leaves	9.5 mg/g	
Coriandrum sativum (Coriander)	-	115 mg/100g	
Ocimum basilicum (Basil)	-	15 mg/100g	
Lactuca sativa (Lettuce)	Leaves	750.82 µg/g	
Brassica oleracea (Broccoli)	-	102.14 µg/g	

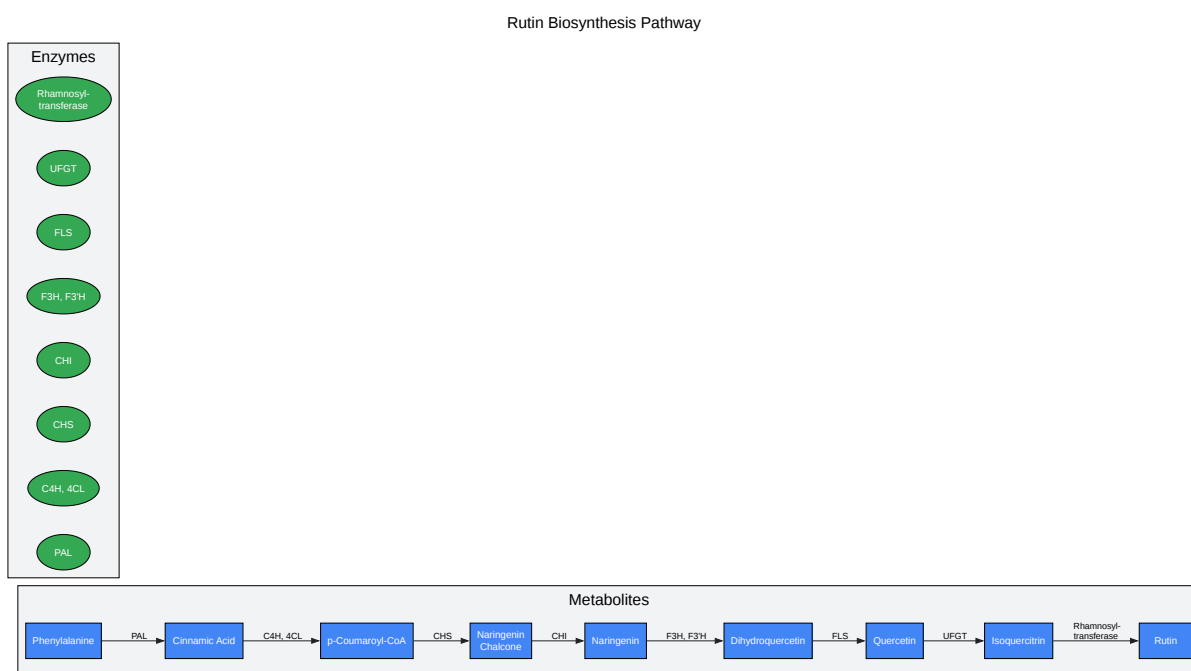
## Origin: The Biosynthesis of Rutin

Rutin is synthesized in plants through the phenylpropanoid pathway, a complex series of enzymatic reactions that produces a variety of flavonoid compounds. The pathway begins with

the amino acid phenylalanine and culminates in the glycosylation of the flavonol quercetin.

The key steps are as follows:

- Phenylalanine is converted to Cinnamic Acid by the enzyme Phenylalanine Ammonia Lyase (PAL).
- Cinnamic acid is then catalyzed to form p-Coumaroyl-CoA.
- Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to produce Naringenin Chalcone.
- This is subsequently isomerized to Naringenin by Chalcone Isomerase (CHI).
- A series of hydroxylation and oxidation steps, catalyzed by enzymes including Flavanone 3-hydroxylase (F3H), Flavonoid 3'-hydroxylase (F3'H), and Flavonol Synthase (FLS), convert naringenin into Quercetin.
- Finally, a two-step glycosylation process occurs. First, UDP-glucose flavonoid 3-O-glucosyltransferase (UGFT) attaches a glucose molecule to quercetin, forming Isoquercitrin.
- Then, Flavonoid 3-O-glucoside L-rhamnosyltransferase adds a rhamnose sugar to isoquercitrin to form the final product, Rutin.



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A simplified diagram of the Rutin Biosynthesis Pathway.

## Experimental Protocols

The extraction and quantification of rutin from plant matrices require standardized and validated methodologies to ensure accuracy and reproducibility.

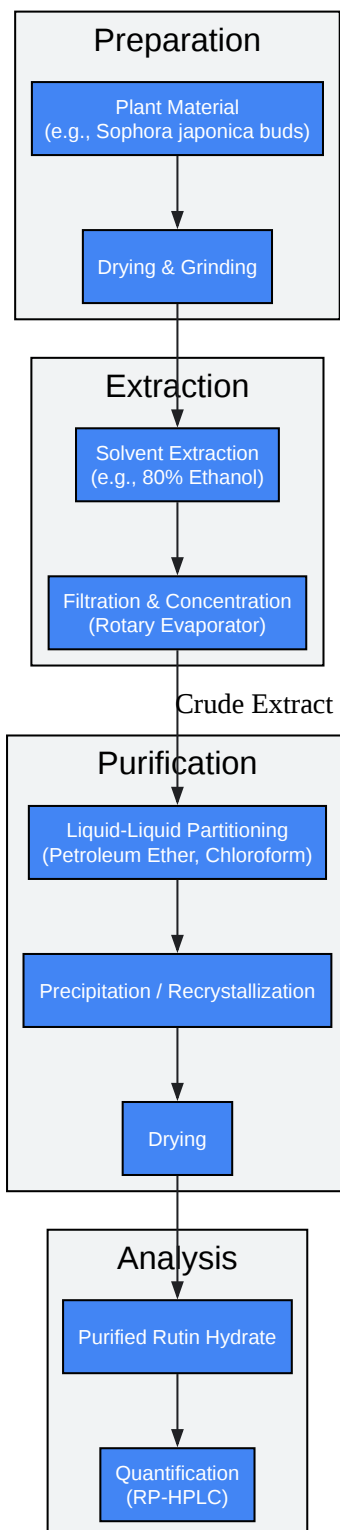
### Protocol: Extraction and Purification

This protocol describes a common lab-scale method combining solvent extraction and purification by precipitation.

- **Sample Preparation:** Air-dry the selected plant material (e.g., *Sophora japonica* buds) at 40-50°C and grind it into a fine powder (40-60 mesh).
- **Solvent Extraction:**
  - Macerate the powdered material in 80% ethanol (or methanol) at a solid-to-liquid ratio of 1:20 (w/v).
  - Stir the mixture continuously at 50°C for 2 hours.
  - Filter the mixture through muslin cloth or filter paper to separate the liquid extract from the solid residue.
  - Concentrate the liquid extract under vacuum using a rotary evaporator until the organic solvent is removed, yielding a crude aqueous extract.
- **Purification (Liquid-Liquid Partitioning & Precipitation):**
  - Transfer the aqueous concentrate to a separatory funnel and wash it three times with petroleum ether to remove non-polar impurities like fats and chlorophylls. Discard the ether layer.
  - Subsequently, extract the aqueous layer three times with chloroform to remove additional impurities. Discard the chloroform layers.
  - Collect the final aqueous layer and allow it to stand in a cold environment (4°C) for 24-72 hours.

- A yellow precipitate of crude rutin will form. Filter the precipitate and wash it with a cold solvent mixture (e.g., chloroform:ethyl acetate:ethanol).
- For higher purity, the crude rutin can be recrystallized by dissolving it in a minimal amount of hot methanol and allowing it to cool slowly.
- **Drying:** Dry the purified rutin crystals in a vacuum oven at 60°C to a constant weight.

## General Workflow for Rutin Extraction and Analysis

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Workflow for Rutin Extraction, Purification, and Analysis.



## Protocol: Quantification by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for the accurate quantification of rutin.

- Standard & Sample Preparation:
  - Prepare a stock solution of rutin standard ( $\geq 95\%$  purity) in methanol at a concentration of 1 mg/mL.
  - Create a calibration curve by preparing serial dilutions of the stock solution (e.g., 1, 5, 10, 25, 50, 100  $\mu\text{g/mL}$ ).
  - Accurately weigh the purified rutin extract, dissolve it in methanol to a known concentration (e.g., 1 mg/mL), and filter through a 0.45  $\mu\text{m}$  syringe filter.
- Chromatographic Conditions:
  - HPLC System: A standard HPLC system equipped with a UV-Vis or PDA detector.
  - Column: C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu\text{m}$  particle size).
  - Mobile Phase A: Deionized water with 0.5% acetic acid.
  - Mobile Phase B: Acetonitrile.
  - Elution Program: Gradient elution. A typical program might be: 0 min, 10% B; 20 min, 50% B; 25 min, 80% B; 30 min, 10% B.
  - Flow Rate: 1.0 mL/min.
  - Detection Wavelength: 356 nm.
  - Injection Volume: 10-20  $\mu\text{L}$ .
- Data Analysis:
  - Identify the rutin peak in the sample chromatogram by comparing its retention time with that of the standard.

- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Quantify the amount of rutin in the sample by interpolating its peak area on the calibration curve.

## Relevant Signaling Pathway: Anti-inflammatory Action

Rutin's therapeutic potential is strongly linked to its ability to modulate inflammatory pathways. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling cascade, a central regulator of inflammation.

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the I $\kappa$ B kinase (IKK) complex becomes activated. IKK then phosphorylates the inhibitory protein I $\kappa$ B $\alpha$ , targeting it for ubiquitination and subsequent degradation. This releases NF- $\kappa$ B (typically the p65/p50 heterodimer), allowing it to translocate into the nucleus. Inside the nucleus, NF- $\kappa$ B binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines like TNF- $\alpha$ , IL-6, and IL-1 $\beta$ , and enzymes like COX-2.

Rutin exerts its anti-inflammatory effect by suppressing the activation of this pathway, leading to a significant reduction in the production of these inflammatory mediators.

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Address: 3281 E Guasti Rd  
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